![molecular formula C10H14O4 B3031573 1,4-Benzenedimethanol, 2,5-dimethoxy- CAS No. 51829-43-7](/img/structure/B3031573.png)
1,4-Benzenedimethanol, 2,5-dimethoxy-
Overview
Description
1,4-Benzenedimethanol, 2,5-dimethoxy-, also known as [4- (Hydroxymethyl)-2,5-dimethylphenyl]methanol , is a chemical compound with the molecular formula C10H14O4. Its molecular weight is 198.22 g/mol.
Synthesis Analysis
The synthesis of compounds related to 1,4-Benzenedimethanol, 2,5-dimethoxy-, involves complex processes. For instance, coordination polymers with binary ligands, including 2,5-dihydroxy-1,4-benzoquinone (H2DHBQ) and 4,4′-bipyridyl (bpy), were synthesized using in situ hydrolysis of 2,5-dimethoxy-1,4-benzoquinone (DMBQ) .Scientific Research Applications
- Researchers have explored the electrochemical preparation of poly(2,5-dimethoxy-1,4-phenylene) . This process involves the oxidative polymerization of p-dimethoxybenzene to yield the polymer. The resulting material exhibits a 1,4-phenylene structure, as confirmed by 13C-NMR and IR spectroscopy . The polymer can be deposited on an electrode, and the choice of electrolysis solvent affects both the yield and morphology of the polymer .
- Researchers have studied the crystal structure and thermal stability of related compounds. Investigating the packing arrangements and intermolecular interactions provides insights into crystal engineering principles. Additionally, the compound’s magnetic properties have been explored .
Electrochemical Polymerization
Crystal Engineering and Supramolecular Chemistry
Safety and Hazards
properties
IUPAC Name |
[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-4,11-12H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNJOYZVNBYAJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CO)OC)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481045 | |
Record name | 1,4-Benzenedimethanol, 2,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenedimethanol, 2,5-dimethoxy- | |
CAS RN |
51829-43-7 | |
Record name | 1,4-Benzenedimethanol, 2,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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